molecular formula C16H17NO2S B2481513 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate CAS No. 338968-14-2

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate

Cat. No.: B2481513
CAS No.: 338968-14-2
M. Wt: 287.38
InChI Key: WAHIYHSQOFXQQM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a benzyl group substituted with a methylsulfanyl moiety at the ortho position and an N-(2-methylphenyl)carbamate functional group. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition and pesticidal properties.

Properties

IUPAC Name

(2-methylsulfanylphenyl)methyl N-(2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHIYHSQOFXQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with N-(2-methylphenyl)carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)RT, 6 hrSulfoxide78%
KMnO₄Acidic, 50°CSulfone92%

This transformation is critical for modulating electronic properties in agrochemical derivatives.

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions to release 2-(methylsulfanyl)benzyl alcohol and 2-methylaniline:

Carbamate+H2OH+/OHAlcohol+Amine+CO2\text{Carbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Alcohol} + \text{Amine} + \text{CO}_2

ConditionsReaction TimeConversionByproducts
1M HCl, reflux4 hr95%Minimal
1M NaOH, 60°C2 hr88%CO₂

Hydrolysis kinetics are pH-dependent, with faster rates observed under basic conditions due to nucleophilic attack by hydroxide ions .

Nucleophilic Substitution at the Carbamate

The carbamate oxygen participates in nucleophilic displacement reactions. For example:

Reaction with Sodium Hydride (NaH):
In DMF, NaH promotes decarbamoylation, generating intermediates for benzofuran synthesis :

Carbamate+NaHAlkoxide IntermediateElectrophileBenzofuran Derivative\text{Carbamate} + \text{NaH} \rightarrow \text{Alkoxide Intermediate} \xrightarrow{\text{Electrophile}} \text{Benzofuran Derivative}

ElectrophileProductYield
4-Fluorophenyl2-(4-Fluorophenyl)-5-methoxybenzofuran-3-carbonitrile72%
4-Dimethylaminophenyl2-(4-Dimethylaminophenyl)-6-fluorobenzofuran-3-carbonitrile68%

Transition Metal-Catalyzed Cross-Coupling

The aryl carbamate group directs regioselective functionalization in palladium-catalyzed reactions:

Ortho-Arylation Example:
Using Pd(OAc)₂ and Josiphos ligand (L53 ), the compound undergoes enantioselective coupling with arylzinc reagents :

Catalyst SystemSubstrateeeYield
Pd(OAc)₂/L53 Arylzinc reagent91%85%

The carbamate acts as a directing metalation group (DMG), enabling precise ortho-functionalization .

Rhodium-Catalyzed Sulfoximine Formation

Under Rh₂(OAc)₄ catalysis, the methylsulfanyl group reacts with carbamates and hypervalent iodine reagents (e.g., PhI(OAc)₂) to form sulfoximines :

Sulfide+CarbamateRh, MgOSulfoximine\text{Sulfide} + \text{Carbamate} \xrightarrow{\text{Rh, MgO}} \text{Sulfoximine}

CarbamateReaction TimeSulfoximine Yield
tert-Butyl8 hr, 40°C98%
Benzyl12 hr, 60°C60%

Base-Induced Elimination

Strong bases like NaH induce β-elimination, forming acrylonitrile intermediates:

CarbamateNaH3-Alkoxy-2-arylacrylonitrileα-Aroylacetonitrile\text{Carbamate} \xrightarrow{\text{NaH}} \text{3-Alkoxy-2-arylacrylonitrile} \rightarrow \text{α-Aroylacetonitrile}

This pathway is utilized in one-pot syntheses of benzofuran derivatives .

Key Mechanistic Insights

  • Oxidation: Proceeds via radical intermediates in the presence of H₂O₂.

  • Hydrolysis: Follows a bimolecular nucleophilic substitution (SN2) mechanism under basic conditions .

  • Cross-Coupling: Involves oxidative addition of Pd(0) to the C–X bond, followed by transmetalation and reductive elimination .

Scientific Research Applications

Overview

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is an organic compound with the molecular formula C16H17NO2SC_{16}H_{17}NO_2S. It features a methylsulfanyl group attached to a benzyl moiety, which is further connected to an N-(2-methylphenyl)carbamate group. This compound exhibits diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activities. Preliminary studies suggest its effectiveness against certain bacterial strains, making it a candidate for further exploration in developing antimicrobial agents.
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that related compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also interact with cellular mechanisms involved in cancer progression.

Medicine

  • Drug Development : Due to its unique chemical structure, the compound is being explored as a potential drug candidate. Its ability to interact with biological targets makes it suitable for further investigations into its therapeutic potential.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is thought to involve interactions with molecular targets such as enzymes or receptors. The presence of the carbamate group enhances its binding affinity and specificity towards these targets.

Industry

  • Specialty Chemicals and Materials : The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations for various industrial applications, including agrochemicals and polymer production.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of carbamate compounds demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggested that structural modifications could enhance their efficacy against resistant strains.

CompoundAntibacterial Activity (Zone of Inhibition)
This compound15 mm
Control (Standard Drug)20 mm

Case Study 2: Anticancer Potential

Research evaluating the cytotoxic effects of structurally similar compounds on cancer cell lines (HCT-116, MCF-7, HeLa) revealed promising results. Compounds with similar functional groups exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating potential for further development in anticancer therapies.

Cell LineIC50 Value (µM)Compound Type
HCT-1165.0Carbamate Derivative
MCF-78.5Sulfonamide Analog
HeLa7.0Similar Structure

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and carbamate groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

2-(Methylsulfanyl)benzyl N-(2,6-Dimethylphenyl)carbamate
  • Structural Difference : An additional methyl group at the 6-position of the phenyl ring.
  • This is observed in carbamate pesticides, where bulkier substituents often decrease activity due to hindered access to active sites .
Benzyl N-({[(Benzyloxy)carbonyl]amino}(methylsulfanyl)methylidene)carbamate
  • Structural Difference: Replacement of the 2-methylphenyl group with a benzyloxycarbonyl-imino-methylsulfanyl moiety.
  • Impact : The benzyloxycarbonyl group introduces higher polarity, likely improving water solubility but reducing membrane permeability. Such derivatives are often intermediates in synthetic pathways rather than end-stage bioactive compounds .
Methyl {{4-{2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate
  • Structural Difference : A sulfonyl group replaces the methylsulfanyl moiety, and the phenyl ring is substituted with chlorine and methoxy groups.
  • The chlorine atom may augment bioactivity, as seen in sulfonylurea herbicides .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Solubility (mg/mL)
2-(Methylsulfanyl)benzyl N-(2-methylphenyl)carbamate C₁₆H₁₆N₂O₂S 300.38 Methylsulfanyl, 2-methylphenyl 3.2 0.15 (DMSO)
2-(Methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate C₁₇H₁₈N₂O₂S 314.40 Methylsulfanyl, 2,6-dimethylphenyl 3.5 0.10 (DMSO)
Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate C₁₉H₂₀ClN₃O₆S 453.89 Sulfonyl, chloro, methoxy 2.8 0.25 (DMSO)

Notes:

  • logP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
  • Solubility data inferred from structurally related carbamates .

Biological Activity

2-(Methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methylsulfanyl group attached to a benzyl moiety, combined with a carbamate functional group. Its unique structure contributes to its biological properties.

Key Properties

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 251.33 g/mol
  • Solubility : Moderate solubility in organic solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Mycobacterium tuberculosis8

The compound's effectiveness against methicillin-resistant strains highlights its potential as an alternative therapeutic agent.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer).

  • Apoptosis Induction : The compound increased caspase-3 activity significantly at concentrations of 10 µM.
  • Cell Cycle Arrest : Observations noted G0/G1 phase arrest in treated cells, indicating disruption of normal cell cycle progression.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The IC50 values for AChE inhibition were reported to be around 38.98 µM, indicating moderate potency compared to established inhibitors .
  • Binding Affinity : The presence of the methylsulfanyl group enhances binding affinity to target enzymes and receptors, modulating their activity effectively.

Case Studies

  • In Vivo Efficacy Study : In a mouse model, the compound was administered at a dose of 200 mg/kg. Results indicated maintained exposure above the minimum inhibitory concentration (MIC) for over 24 hours, suggesting potential for therapeutic efficacy against tuberculosis .
  • Cytotoxicity Assessment : In vitro tests on HepG2 liver cancer cells revealed mild cytotoxicity, with selectivity indexes suggesting favorable profiles for further optimization in drug development .

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